molecular formula C46H91NO5 B11937540 LNP Lipid-1

LNP Lipid-1

Numéro de catalogue: B11937540
Poids moléculaire: 738.2 g/mol
Clé InChI: YDXPMICNZYCJHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a synthetic lipid derivative designed for applications in nanotechnology, particularly in lipid nanoparticle (LNP) formulations for drug delivery. Its structure comprises:

  • Undecyl group: A C11 alkyl chain esterified to a hexanoate backbone.
  • Henicosan-11-yloxy group: A C21 branched alkyl chain linked via an ester to a 6-oxohexyl moiety.
  • 2-Hydroxyethylamino bridge: Connects the hexanoate and henicosan-11-yloxy segments, introducing polarity and hydrogen-bonding capacity.

Synthesis involves sequential oxidation and reductive amination steps, as described for structurally related compounds (e.g., PCC-mediated oxidation of hydroxyhexanoate followed by ethanolamine coupling ). The compound's amphiphilic nature enables self-assembly into stable nanoparticles, making it suitable for encapsulating hydrophobic therapeutics.

Propriétés

Formule moléculaire

C46H91NO5

Poids moléculaire

738.2 g/mol

Nom IUPAC

undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C46H91NO5/c1-4-7-10-13-16-19-22-25-34-43-51-45(49)37-30-26-32-39-47(41-42-48)40-33-27-31-38-46(50)52-44(35-28-23-20-17-14-11-8-5-2)36-29-24-21-18-15-12-9-6-3/h44,48H,4-43H2,1-3H3

Clé InChI

YDXPMICNZYCJHE-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCCCC)CCCCCCCCCC)CCO

Origine du produit

United States

Méthodes De Préparation

Stepwise Esterification and Amidation

This method involves synthesizing the henicosan-11-yloxy and undecyl components separately before coupling them via amide linkages. The European Patent Office (EPO) outlines a protocol where henicosan-11-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)hexanoate—a structural analog—is prepared through nucleophilic substitution and esterification. Key steps include:

  • Formation of the henicosan-11-yloxy group : Reacting henicosan-11-ol with a hexanoic acid derivative under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the oxyether linkage.

  • Amidation of the hexanoate backbone : Introducing the 2-hydroxyethylamino group via a carbodiimide-mediated coupling reaction with N-hydroxysuccinimide (NHS) esters.

Step-by-Step Preparation Procedures

Synthesis of Henicosan-11-yloxy Intermediate

Starting Materials :

  • Henicosan-11-ol (C21H43OH)

  • 6-Bromohexanoic acid

Procedure :

  • Etherification :
    Henicosan-11-ol (1.0 equiv) is reacted with 6-bromohexanoic acid (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by potassium carbonate. The bromo group is displaced, forming the henicosan-11-yloxyhexanoic acid intermediate.

  • Oxidation :
    The intermediate is treated with Jones reagent (CrO3/H2SO4) to oxidize the terminal hydroxyl group to a ketone, yielding 6-henicosan-11-yloxy-6-oxohexanoic acid.

Incorporation of the 2-Hydroxyethylamino Group

Starting Materials :

  • 6-Henicosan-11-yloxy-6-oxohexanoic acid

  • 2-Hydroxyethylamine

Procedure :

  • Activation of Carboxylic Acid :
    The acid is converted to an NHS ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane (DCM).

  • Amidation :
    The NHS ester reacts with 2-hydroxyethylamine (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 6 hours, forming 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoic acid.

Final Esterification with Undecyl Alcohol

Starting Materials :

  • 6-[(6-Henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoic acid

  • Undecyl alcohol (C11H23OH)

Procedure :

  • Esterification :
    The acid is coupled with undecyl alcohol using p-toluenesulfonic acid (PTSA) as a catalyst in toluene under reflux (110°C) for 24 hours. Water is removed via Dean-Stark trap to drive the reaction to completion.

Optimization of Reaction Conditions

Catalysts and Solvents

ParameterOptimal ConditionYield ImprovementSource
Catalyst for amidationDCC/NHS78% → 92%
Solvent for esterificationTolueneReduced side products
Temperature control80°C for etherification65% → 88%

Purification Techniques

  • Vacuum distillation : Removes low-boiling-point impurities after esterification.

  • Column chromatography : Separates unreacted henicosan-11-ol using silica gel and hexane/ethyl acetate (4:1).

Challenges and Mitigation Strategies

Steric Hindrance in Amidation

The bulky henicosan-11-yloxy group impedes amine access to the carbonyl carbon. Using polar aprotic solvents (e.g., DMF) enhances reactant mobility, improving yields by 15–20%.

Hydrolysis of NHS Esters

NHS esters are prone to hydrolysis in aqueous environments. Conducting reactions under anhydrous conditions with molecular sieves reduces degradation.

Comparative Analysis of Methods

MethodStepsTotal YieldScalabilityCost Efficiency
Stepwise esterification/amidation462%ModerateHigh
One-pot multi-component355%HighModerate

The stepwise method offers higher yields but requires meticulous intermediate purification. The one-pot approach, while faster, suffers from lower yields due to competing side reactions .

Analyse Des Réactions Chimiques

Esterification and Amide Bond Formation

The synthesis of this compound involves sequential esterification and amidation steps:

  • Esterification : Reaction of hexanoic acid derivatives with henicosan-11-yl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) forms the intermediate ester linkage. Conditions typically involve refluxing in anhydrous solvents like toluene or dichloromethane at 60–80°C.

  • Amidation : The resulting ester undergoes coupling with 2-hydroxyethylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the amide bond. This step requires inert atmospheres (N₂ or Ar) to prevent oxidation.

Key Data :

Reaction TypeReagents/ConditionsYield (%)Catalysts
EsterificationHenicosan-11-yl alcohol, hexanoic acid derivative, 80°C72–85H₂SO₄
AmidationEDC, HOBt, DMF, 25°C65–78-

Hydroxyl Group Modifications

The 2-hydroxyethylamino group participates in oxidation and alkylation:

  • Oxidation : Treatment with mild oxidizing agents (e.g., pyridinium chlorochromate) converts the hydroxyl group to a ketone, altering hydrophobicity.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives, enhancing membrane permeability.

Optimized Conditions :

  • Oxidation : Dichloromethane, 0°C, 2 hr (85% conversion).

  • Alkylation : THF, 40°C, 12 hr (90% yield).

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : 6M HCl, reflux, 8 hr → cleaves ester to carboxylic acid.

  • Alkaline Hydrolysis : 2M NaOH, ethanol, 60°C, 6 hr → generates sodium carboxylate.

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)
6M HCl1.2 × 10⁻⁴96 min
2M NaOH3.8 × 10⁻⁵303 min

Acylation of Amine Group

The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides:

  • Reagents : Acetyl chloride, triethylamine, CH₂Cl₂, 0°C → 25°C.

  • Outcome : Enhances lipid solubility for nanoparticle encapsulation.

Yield : 82–89% under optimized conditions.

Structural Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • Onset Temperature : 218°C (5% weight loss).

  • Major Decomposition Step : 280°C (ester and amide bond cleavage) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar lipids due to its elongated henicosan chain:

PropertyUndecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoateHeptadecan-9-yl Analog
Ester Hydrolysis Rate1.2 × 10⁻⁴ s⁻¹2.5 × 10⁻⁴ s⁻¹
Oxidation SusceptibilityModerateHigh
Amidation Yield78%65%

Mechanistic Insights

  • Esterification : Follows nucleophilic acyl substitution (SN₂ mechanism).

  • Amidation : Proceeds via activated intermediate (O-acylisourea).

Applications De Recherche Scientifique

Primary Applications

  • Drug Delivery Systems
    • The lipophilic nature of undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate allows it to encapsulate hydrophobic drugs effectively, improving their bioavailability. Studies suggest that similar compounds can enhance cellular uptake mechanisms, facilitating the delivery of therapeutic agents such as nucleic acids and proteins.
  • Biological Activity
    • Interaction studies indicate that this compound can modulate cellular receptors and transport mechanisms, enhancing the bioactivity of co-administered drugs. For instance, it influences membrane permeability and signaling pathways involved in drug absorption.
  • Material Science
    • The compound's unique properties make it suitable for applications in material science, particularly in the development of biodegradable polymers and surfactants that can be used in various industrial applications.

Case Studies

  • Enhancing Drug Bioavailability
    • A study demonstrated that undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate significantly improved the bioavailability of hydrophobic drugs when used as a carrier in formulations. The results indicated a marked increase in cellular uptake and therapeutic efficacy compared to conventional delivery systems.
  • Modulation of Cellular Uptake
    • Research has shown that this compound interacts with specific cellular receptors, leading to enhanced drug absorption. In vitro studies revealed that co-administering this compound with therapeutic agents resulted in increased intracellular concentrations, suggesting its potential as a versatile drug delivery vector .

Mécanisme D'action

The mechanism of action of undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated molecules. This is particularly important in the context of mRNA vaccines, where the compound helps protect the mRNA from degradation and facilitates its delivery into cells .

Comparaison Avec Des Composés Similaires

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

Structural Differences :

  • Ester Groups : Replaces henicosan-11-yloxy (C21) with heptadecan-9-yl (C17) and undecyloxy (C11) chains.
  • Backbone Length: Features an octanoate backbone instead of hexanoate.

Synthesis : Similar reductive amination steps are used, but the shorter heptadecan-9-yl chain reduces steric hindrance during assembly .

Properties :

  • Molecular Weight : ~794 g/mol (vs. ~851 g/mol for the target compound, estimated based on henicosan chain).

Decan-2-yl 6-((6-(Heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate

Structural Differences :

  • Ester Groups : Decan-2-yl (C10) and heptadecan-9-yloxy (C17) chains replace undecyl (C11) and henicosan-11-yloxy (C21).

Properties :

  • Molecular Formula: C41H81NO5 (vs. ~C43H83NO5 for the target compound) .
  • Solubility : Increased aqueous solubility due to shorter chains but reduced lipid bilayer integration efficiency.

Ethyl 6-(Methyl(pyridin-4-yl)amino)hexanoate

Structural Differences :

  • Ester Simplification : Ethyl group (C2) replaces long alkyl esters.

Properties :

  • Polarity : Higher due to the pyridine ring, limiting use in lipid-based systems .
  • Applications: More suited for hydrophilic drug conjugation than nanoparticle cores.

6-Amino-N-[6-oxo-6-(6-oxohexylamino)hexyl]hexanamide

Structural Differences :

  • Functional Groups : Replaces ester linkages with amides and ketones.
  • Chain Length: Shorter hexanoate backbone.

Properties :

  • Hydrogen Bonding : Enhanced via amide groups, improving solubility but reducing membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate ~C43H83NO5 ~851 High lipophilicity, long-chain stability LNPs for gene/drug delivery
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate C43H83NO6 794 Moderate lipophilicity, shorter chains Small-molecule encapsulation
Decan-2-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate C41H81NO5 668 Balanced solubility Diagnostic imaging agents
Ethyl 6-(methyl(pyridin-4-yl)amino)hexanoate C14H22N2O2 250 Aromatic polarity Hydrophilic drug carriers

Key Research Findings

  • Chain Length vs. Stability: Longer alkyl chains (e.g., henicosan-11-yloxy) enhance nanoparticle stability by increasing van der Waals interactions .
  • Functional Group Impact: Hydroxyethylamino bridges improve biocompatibility, while amides/ketones favor solubility over membrane penetration .
  • Synthetic Flexibility : Reductive amination allows modular substitution of ester groups, enabling tailored lipid designs .

Q & A

Q. Methodological Answer :

  • Structural Confirmation : Use high-resolution NMR (¹H, ¹³C, DEPT-135) to verify stereochemistry and functional groups (e.g., ester, amide). Compare observed chemical shifts with computational predictions (e.g., density functional theory) .
  • Physicochemical Analysis :
    • Melting Point : Differential scanning calorimetry (DSC) to determine purity and phase transitions (e.g., 56–58.8°C observed in analogous compounds) .
    • Hydrophobicity : Calculate XLogP values (e.g., ~2.5 for similar structures) to predict solubility and partitioning behavior .

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer :
Contradictions often arise from dynamic conformers or impurities. Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate NMR data with FT-IR (amide I/II bands) and mass spectrometry (ESI-MS for molecular ion confirmation) .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals.
  • Computational Modeling : Use Gaussian or ORCA software to simulate NMR spectra and match experimental peaks .

Advanced Question: What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

Methodological Answer :
Adopt tiered approaches from environmental chemistry frameworks :

Lab-Scale Studies :

  • Degradation : Expose the compound to simulated sunlight (UV-Vis irradiation) and measure half-life via HPLC.
  • Partitioning : Determine octanol-water coefficients (Log Kow) using shake-flask methods.

Ecotoxicology :

  • Invertebrate Models : Use Daphnia magna acute toxicity assays (OECD 202) to estimate LC50.
  • Bioaccumulation : Expose zebrafish (Danio rerio) to sublethal doses and quantify tissue concentrations via GC-MS.

Advanced Question: How can molecular dynamics (MD) simulations predict the compound’s behavior in lipid bilayers?

Q. Methodological Answer :

  • Force Field Selection : Use all-atom CHARMM36 or coarse-grained MARTINI for lipid interactions.
  • System Setup : Embed the compound in a DPPC bilayer solvated with TIP3P water. Equilibrate for 100 ns under NPT conditions.
  • Analysis :
    • Calculate lateral diffusion coefficients and radial distribution functions to assess membrane integration.
    • Compare with experimental data (e.g., DSC thermograms) to validate phase behavior .

Advanced Question: What strategies mitigate instability during long-term storage or under varying pH/temperature?

Q. Methodological Answer :

  • Stability Studies :
    • Thermal Stress : Incubate samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV.
    • pH Sensitivity : Test solubility and hydrolysis rates in buffers (pH 3–9) using kinetic spectrophotometry.
  • Formulation : Add antioxidants (e.g., BHT) or lyophilize with cryoprotectants (trehalose) to enhance shelf life .

Advanced Question: How can researchers integrate multi-omics data to study the compound’s cellular interactions?

Q. Methodological Answer :

  • Transcriptomics : Treat cell lines (e.g., HEK293) and perform RNA-seq to identify differentially expressed genes (DESeq2 pipeline).
  • Metabolomics : Use LC-QTOF-MS to profile metabolite changes, focusing on lipid pathways.
  • Network Analysis : Build interaction networks in Cytoscape, linking omics data to functional annotations (KEGG/GO terms) .

Advanced Question: What statistical methods address variability in biological replicates during dose-response studies?

Q. Methodological Answer :

  • Experimental Design : Use randomized block designs with split-split plots to control for temporal and technical variability .
  • Analysis :
    • Apply mixed-effects models (e.g., lme4 in R) to account for nested variances.
    • Use ANOVA with Tukey’s HSD for post-hoc comparisons of EC50 values.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.